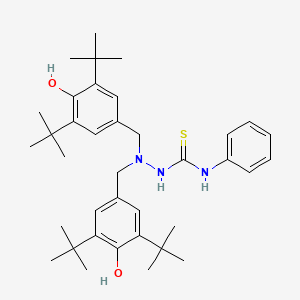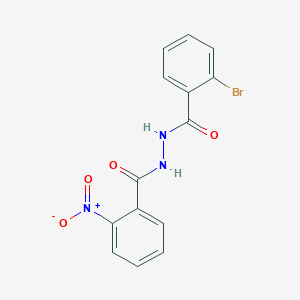![molecular formula C11H18N2O2 B12455977 1-[(4-Methylpiperidin-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B12455977.png)
1-[(4-Methylpiperidin-1-yl)methyl]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Methylpiperidin-1-yl)methyl]pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring and a piperidine ring The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the piperidine ring is a six-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrrolidine-2,5-dione derivative with a 4-methylpiperidine derivative under suitable conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
1-[(4-Methylpiperidin-1-yl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acid derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
1-[(4-Methylpiperidin-1-yl)methyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(4-Methylpiperidin-1-yl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the piperidine moiety.
4-Methylpiperidine: A simpler analog without the pyrrolidine moiety.
N-Methylpyrrolidine: A related compound with a methyl group on the nitrogen atom of the pyrrolidine ring.
Uniqueness
1-[(4-Methylpiperidin-1-yl)methyl]pyrrolidine-2,5-dione is unique due to the presence of both the pyrrolidine and piperidine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for greater versatility in chemical reactions and potential interactions with biological targets .
特性
分子式 |
C11H18N2O2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
1-[(4-methylpiperidin-1-yl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H18N2O2/c1-9-4-6-12(7-5-9)8-13-10(14)2-3-11(13)15/h9H,2-8H2,1H3 |
InChIキー |
WYPDZMIGVDJRCL-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)CN2C(=O)CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({[2-(butan-2-yl)phenoxy]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12455907.png)
![6-{2,7-dihydroxy-3a,6,6,9b,11a-pentamethyl-8,10-dioxo-1H,2H,3H,3bH,4H,7H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl}-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12455913.png)
![2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B12455921.png)
![N-[(4-Cyanophenyl)methylideneamino]-2,4-dihydroxy-benzamide](/img/structure/B12455925.png)
![1-[benzyl(chloroacetyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12455926.png)
![Dimethyl 5-{[(4-ethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B12455934.png)
![2-[3-(2-Fluoroethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B12455935.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12455939.png)


![N-cyclohexyl-4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}piperazine-1-carbothioamide](/img/structure/B12455962.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)glycinamide](/img/structure/B12455978.png)
![6-Oxa-3-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate](/img/structure/B12455979.png)
